molecular formula C22H22ClNO3 B11408087 N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11408087
M. Wt: 383.9 g/mol
InChI Key: BVBZYTNPZMJGCM-UHFFFAOYSA-N
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Description

    N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide: is a synthetic organic compound with a complex structure. It falls within the class of acetamides.

  • The compound’s systematic name describes its substituents: a furan-2-ylmethyl group, a 4-chlorobenzyl group, and a 3,5-dimethylphenoxy group attached to an acetamide backbone.
  • Its molecular formula is C22H22ClNO3.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Possible applications in drug discovery.

      Industry: May serve as a precursor for agrochemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • If it exhibits biological activity, it likely interacts with cellular receptors, enzymes, or other biomolecules.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on existing knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

    Properties

    Molecular Formula

    C22H22ClNO3

    Molecular Weight

    383.9 g/mol

    IUPAC Name

    N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

    InChI

    InChI=1S/C22H22ClNO3/c1-16-10-17(2)12-21(11-16)27-15-22(25)24(14-20-4-3-9-26-20)13-18-5-7-19(23)8-6-18/h3-12H,13-15H2,1-2H3

    InChI Key

    BVBZYTNPZMJGCM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)C

    Origin of Product

    United States

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